

Physical characteristics of Pyrrolidin-3-ol-d5

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Compound of Interest

Compound Name: Pyrrolidin-3-ol-d5

Cat. No.: B12396039

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An In-depth Technical Guide to the Physical Characteristics of **Pyrrolidin-3-ol-d5**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical characteristics of **Pyrrolidin-3-ol-d5** (CAS No. 1219805-52-3). Due to the limited availability of experimental data for this specific deuterated isotopologue, this document also includes data for the non-deuterated analogue, Pyrrolidin-3-ol, to serve as a reference point.

Chemical Identity

Pyrrolidin-3-ol-d5 is a deuterated version of Pyrrolidin-3-ol where five hydrogen atoms on the pyrrolidine ring have been replaced by deuterium.

- IUPAC Name: Pyrrolidin-3-ol-2,2,3,4,4-d5
- Synonyms: 3-PYRROLIDINOL-2,2,3,4,4-D5, pyrrolidin-2,2,3,4,4-d5-3-ol, DL-3-PYRROLIDINOL-2,2,3,4,4-D5, (±)-3-Pyrrolidinol-2,2,3,4,4-d5^[1]
- CAS Number: 1219805-52-3^[1]

Calculated Properties for Pyrrolidin-3-ol-d5

The following properties have been calculated based on the chemical structure.

Property	Value
Molecular Formula	C ₄ H ₄ D ₅ NO
Molecular Weight	92.15 g/mol

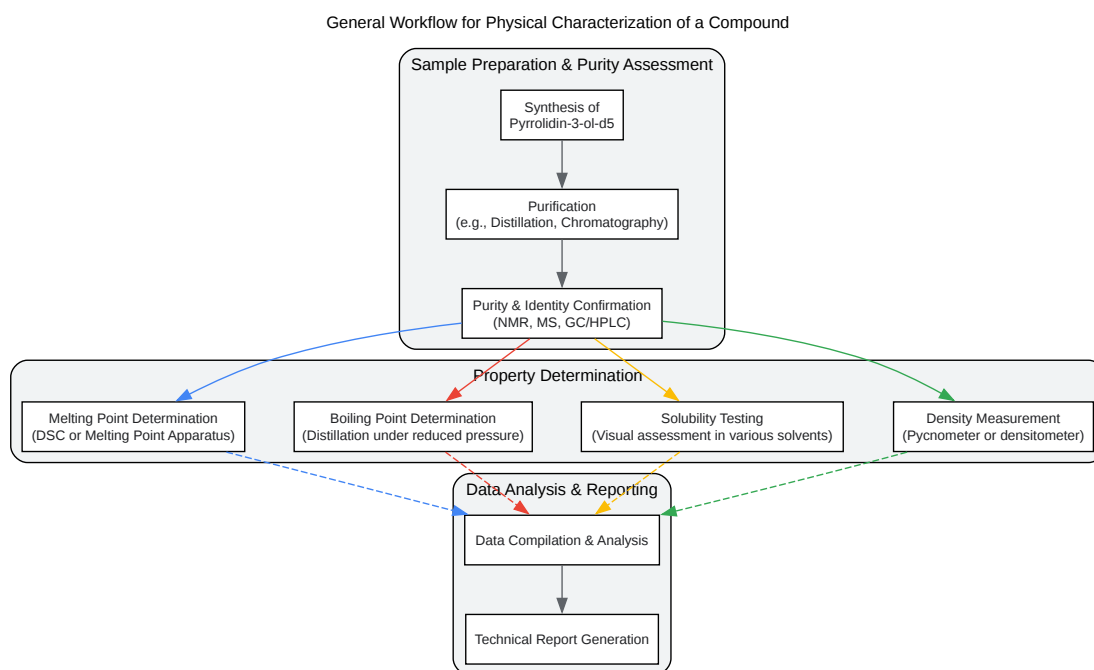
Physical Properties of Pyrrolidin-3-ol (Non-deuterated Analogues)

The experimental data presented below corresponds to the non-deuterated forms of Pyrrolidin-3-ol. This information is provided as a close proxy, as specific experimental data for the d5 variant is not readily available in the literature. Isotopic substitution with deuterium typically has a minor effect on macroscopic physical properties such as melting and boiling points, but can be significant in other contexts.

Property	(±)-Pyrrolidin-3-ol (Racemate)	(R)-Pyrrolidin-3-ol	(S)-Pyrrolidin-3-ol
CAS Number	40499-83-0[2]	2799-21-5[3][4]	100243-39-8
Appearance	Clear colorless to yellow liquid	-	-
Molecular Formula	C ₄ H ₉ NO	C ₄ H ₉ NO	C ₄ H ₉ NO
Molecular Weight	87.12 g/mol	87.12 g/mol	87.12 g/mol
Density (g/mL)	1.076 at 20°C	1.078 at 20°C	1.078 at 20°C
Boiling Point (°C)	108-110 at 8 mmHg	215-216	108-110 at 8 mmHg
Melting Point (°C)	-	-	15
Flash Point	>110°C (>230°F)	113°C (235.4°F) - closed cup	>110°C
Refractive Index (n _{20/D})	1.490	1.488	1.490
Solubility	Soluble in water	-	Fully miscible in water
pKa	14.91 ± 0.20 (Predicted)	-	-

Experimental Protocols & Workflows

While specific, detailed experimental protocols for determining the physical properties of **Pyrrolidin-3-ol-d5** are not available, a general workflow for characterizing a novel or sparsely documented chemical compound is presented below.



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Caption: Workflow for physical property determination.

Methodology Details:

- Purity and Identity Confirmation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure. For a deuterated compound, ^2H NMR would also be essential to confirm the positions of deuterium incorporation. The absence of significant impurity peaks would establish purity.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (92.15 g/mol for $\text{C}_4\text{H}_4\text{D}_5\text{NO}$) and elemental composition.
- Melting Point (MP) Determination:
 - A calibrated differential scanning calorimeter (DSC) or a standard capillary melting point apparatus would be used. The sample is heated at a slow, controlled rate (e.g., 1-2 $^{\circ}\text{C}/\text{min}$), and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
- Boiling Point (BP) Determination:
 - Given the relatively high boiling point of the non-deuterated analogue, distillation under reduced pressure is the preferred method to prevent decomposition. The boiling point is recorded along with the corresponding pressure.
- Solubility Assessment:
 - A known mass of **Pyrrolidin-3-ol-d5** would be added incrementally to a fixed volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature. The solution is stirred, and solubility is determined by visual inspection or spectroscopic methods.

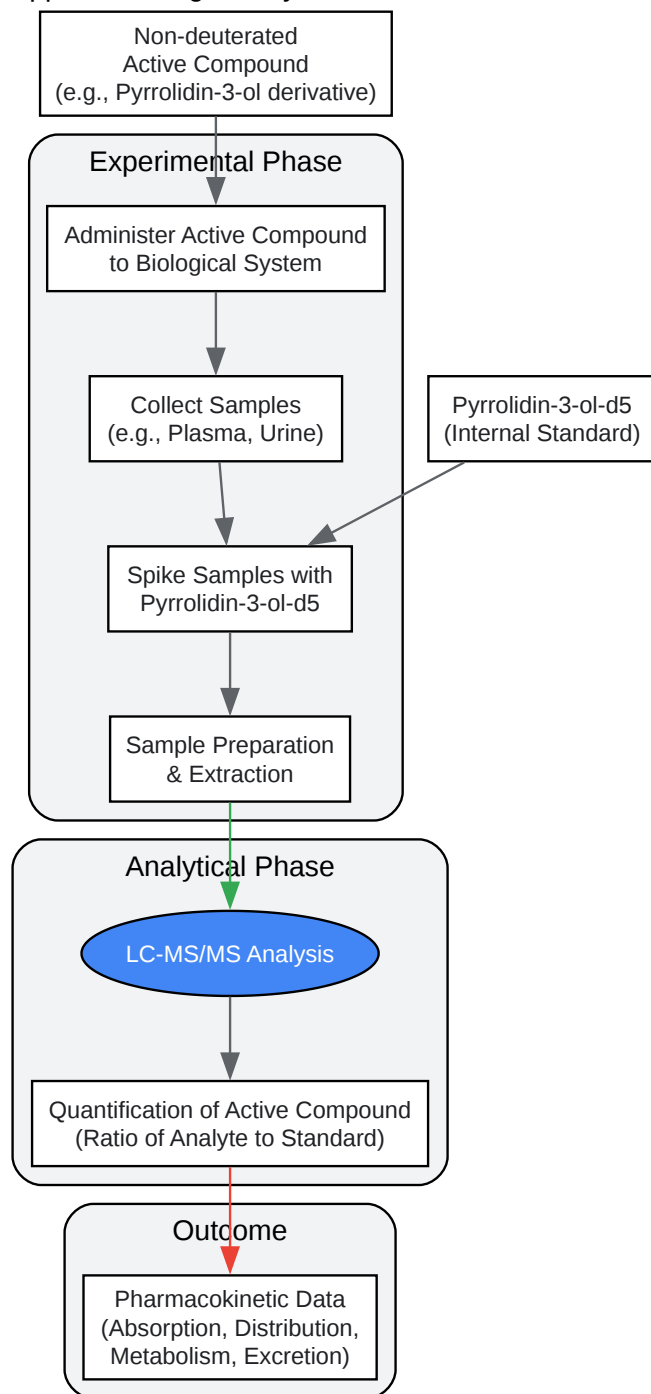
Signaling Pathways

A review of the current scientific literature did not yield any information regarding the involvement of **Pyrrolidin-3-ol-d5** in specific biological signaling pathways. Its utility is primarily as a labeled internal standard in pharmacokinetic studies or as a mechanistic probe in metabolic research, leveraging the heavier isotope for analytical tracing.

Logical Relationships in Application

The primary application of **Pyrrolidin-3-ol-d5** is in analytical and metabolic studies. The logical relationship for its use, particularly in drug development, is outlined below.

Application Logic of Pyrrolidin-3-ol-d5 in Research

[Click to download full resolution via product page](#)Caption: Use of **Pyrrolidin-3-ol-d5** as an internal standard.

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References

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